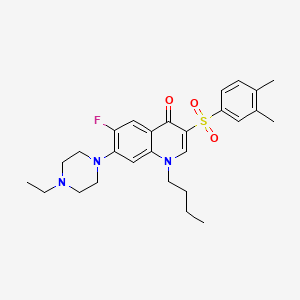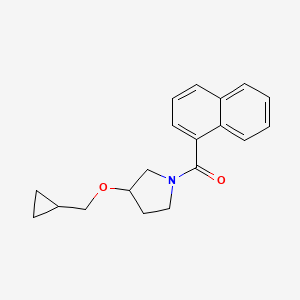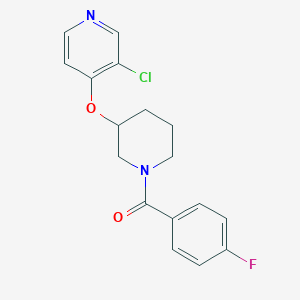![molecular formula C19H24N2O3 B2766833 Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate CAS No. 2309746-77-6](/img/structure/B2766833.png)
Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate is a compound that has gained significant attention in scientific research. It is a carbamate derivative that has been synthesized for various applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, it also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, it has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate. One potential direction is to further investigate its potential as an anti-cancer agent. Another potential direction is to study its potential as an anti-inflammatory agent for the treatment of various diseases. In addition, future studies could investigate its potential toxicity and side effects in vivo.
Synthesemethoden
Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate can be synthesized using a multi-step reaction process. The first step involves the condensation of 4-cyclobutylidenepiperidine with ethyl 2-bromoacetate to form ethyl 2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoacetate. This intermediate is then treated with benzylamine to form the final product, Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been studied for its potential as an anti-cancer agent and has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18(21-11-9-17(10-12-21)16-7-4-8-16)13-20-19(23)24-14-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYULPJWWIUITPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)
![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)
![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)
![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)
![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)




![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)